Cas no 620169-61-1 (2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid)

2-4-(Morpholin-4-yl)phenyl-2-oxoacetic acid is a versatile synthetic intermediate characterized by its morpholine-substituted phenyl ring and reactive oxoacetic acid moiety. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its dual functionality, enabling its use in the construction of complex molecules. The morpholine group enhances solubility and bioavailability, while the oxoacetic acid moiety offers a reactive site for further derivatization, such as condensation or nucleophilic addition reactions. Its well-defined structure and stability under standard conditions make it a reliable building block for developing biologically active compounds, including potential drug candidates and agrochemicals.
2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid structure
620169-61-1 structure
Product name:2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid
CAS No:620169-61-1
MF:C12H13NO4
MW:235.235923528671
CID:1634379
PubChem ID:117341792

2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, 4-(4-morpholinyl)-a-oxo-
    • Benzeneacetic acid, 4-(4-morpholinyl)-α-oxo-
    • 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid
    • Inchi: 1S/C12H13NO4/c14-11(12(15)16)9-1-3-10(4-2-9)13-5-7-17-8-6-13/h1-4H,5-8H2,(H,15,16)
    • InChI Key: LIIIMZVWERDLCH-UHFFFAOYSA-N
    • SMILES: C1N(C2C=CC(C(C(O)=O)=O)=CC=2)CCOC1

2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1740983-2.5g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
2.5g
$1791.0 2023-09-20
Enamine
EN300-1740983-5.0g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
5g
$2650.0 2023-05-26
Enamine
EN300-1740983-10.0g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
10g
$3929.0 2023-05-26
Enamine
EN300-1740983-0.1g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
0.1g
$804.0 2023-09-20
Enamine
EN300-1740983-0.05g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
0.05g
$768.0 2023-09-20
Enamine
EN300-1740983-1g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
1g
$914.0 2023-09-20
Enamine
EN300-1740983-0.25g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
0.25g
$840.0 2023-09-20
Enamine
EN300-1740983-0.5g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
0.5g
$877.0 2023-09-20
Enamine
EN300-1740983-5g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
5g
$2650.0 2023-09-20
Enamine
EN300-1740983-1.0g
2-[4-(morpholin-4-yl)phenyl]-2-oxoacetic acid
620169-61-1
1g
$914.0 2023-05-26

2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid Related Literature

Additional information on 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid

Introduction to 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid (CAS No. 620169-61-1) and Its Emerging Applications in Chemical Biology

2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 620169-61-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a phenyl ring substituted with a morpholine moiety and an acetoacetate functional group, exhibits a unique combination of chemical properties that make it a promising candidate for various biological assays and drug development initiatives.

The molecular architecture of 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid encompasses both hydrophilic and lipophilic regions, which contribute to its solubility and interaction with biological targets. The presence of the morpholine ring enhances its pharmacological potential by providing a favorable pharmacokinetic profile, while the 2-oxoacetic acid moiety introduces reactivity that can be exploited in synthetic chemistry and biochemical pathways. These features have positioned this compound as a versatile scaffold for exploring novel therapeutic interventions.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating morpholine derivatives, due to their demonstrated efficacy in modulating biological processes. The 2-oxoacetic acid functional group, also known as an acetoacetate moiety, is well-documented for its role in metabolic pathways and its ability to serve as a precursor for bioactive molecules. This dual functionality makes 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid an attractive candidate for further investigation.

One of the most compelling aspects of 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid is its potential application in the development of enzyme inhibitors. The phenolic and morpholino groups provide multiple sites for interaction with enzymatic active sites, enabling precise modulation of enzymatic activity. This has been particularly relevant in the context of kinases and other signaling enzymes, where small-molecule inhibitors are sought to disrupt aberrant signaling pathways associated with diseases such as cancer.

Recent studies have highlighted the role of 2-hydroxyacetoacetate derivatives in metabolic regulation and their potential as therapeutic agents. The acetoacetate moiety in 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid can be metabolically converted into β-ketoglutarate or acetyl-CoA, key intermediates in cellular energy metabolism. This metabolic versatility suggests that this compound may have applications beyond simple enzyme inhibition, potentially influencing broader metabolic networks.

The synthesis of 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid presents an interesting challenge due to its complex structural features. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to construct the desired framework efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also demonstrate the growing sophistication of organic synthesis techniques in producing complex bioactive molecules.

In drug discovery pipelines, 2-4-(morpholin-4-yl)phenyl-2-oxoacetic acid has been explored as a lead compound for fragment-based drug design. By leveraging its structural features, researchers have been able to identify analogs with enhanced potency and selectivity against specific biological targets. This fragment-based approach underscores the importance of structurally diverse compounds like CAS No. 620169-61-1 in modern drug discovery efforts.

The pharmacokinetic properties of 2-morpholino-substituted phenyl oxoacetic acids have been extensively studied to optimize bioavailability and target engagement. Preclinical data suggest that this class of compounds exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable for further development into clinical candidates. These findings are particularly encouraging given the increasing demand for orally administered therapeutics.

Beyond its applications in drug development, CAS No. 620169 - 61 - 1 has shown promise in biochemical research as a tool compound for studying enzyme mechanisms and metabolic pathways. Its ability to interact with various biological targets provides researchers with a valuable resource for elucidating complex biochemical processes.

The future prospects for 2 - 4 - ( morpholin - 4 - yl ) phenyl - 2 - oxoacetic acid are vast and multifaceted. As our understanding of biological systems continues to evolve, so too will the applications of this versatile compound. Whether it serves as a lead compound for new drugs or a tool molecule for biochemical investigations, its unique structural features ensure that it will remain a topic of interest for years to come.

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